molecular formula C14H18FN3O B7573460 2-[2-[(Dimethylamino)methyl]morpholin-4-yl]-6-fluorobenzonitrile

2-[2-[(Dimethylamino)methyl]morpholin-4-yl]-6-fluorobenzonitrile

Cat. No. B7573460
M. Wt: 263.31 g/mol
InChI Key: YVWGPFLDFDDQCD-UHFFFAOYSA-N
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Description

2-[2-[(Dimethylamino)methyl]morpholin-4-yl]-6-fluorobenzonitrile, also known as DFMT, is a chemical compound that has gained significant attention in scientific research due to its potential use as a pharmacological tool. DFMT is a potent inhibitor of protein arginine methyltransferase 5 (PRMT5), an enzyme that plays a critical role in various cellular processes such as gene expression, RNA splicing, and DNA damage repair.

Mechanism of Action

2-[2-[(Dimethylamino)methyl]morpholin-4-yl]-6-fluorobenzonitrile exerts its pharmacological effects by inhibiting the catalytic activity of PRMT5, leading to a decrease in the levels of symmetric dimethylarginine (sDMA), a post-translational modification of proteins that is regulated by PRMT5. sDMA plays a critical role in various cellular processes, and its dysregulation has been implicated in cancer development and progression.
Biochemical and Physiological Effects:
2-[2-[(Dimethylamino)methyl]morpholin-4-yl]-6-fluorobenzonitrile has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the intrinsic apoptotic pathway. 2-[2-[(Dimethylamino)methyl]morpholin-4-yl]-6-fluorobenzonitrile has also been shown to inhibit the migration and invasion of cancer cells, which are critical steps in cancer metastasis. In addition, 2-[2-[(Dimethylamino)methyl]morpholin-4-yl]-6-fluorobenzonitrile has been shown to regulate the expression of various genes involved in cancer development and progression.

Advantages and Limitations for Lab Experiments

2-[2-[(Dimethylamino)methyl]morpholin-4-yl]-6-fluorobenzonitrile has several advantages as a pharmacological tool for scientific research. It is a potent and selective inhibitor of PRMT5, making it a valuable tool for studying the biological functions of PRMT5. 2-[2-[(Dimethylamino)methyl]morpholin-4-yl]-6-fluorobenzonitrile is also relatively stable and can be easily synthesized in large quantities. However, 2-[2-[(Dimethylamino)methyl]morpholin-4-yl]-6-fluorobenzonitrile has some limitations as well. It has poor solubility in aqueous solutions, which can limit its effectiveness in certain experimental settings. In addition, 2-[2-[(Dimethylamino)methyl]morpholin-4-yl]-6-fluorobenzonitrile can have off-target effects on other proteins, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on 2-[2-[(Dimethylamino)methyl]morpholin-4-yl]-6-fluorobenzonitrile. One potential direction is the development of more potent and selective PRMT5 inhibitors based on the structure of 2-[2-[(Dimethylamino)methyl]morpholin-4-yl]-6-fluorobenzonitrile. Another direction is the investigation of the therapeutic potential of 2-[2-[(Dimethylamino)methyl]morpholin-4-yl]-6-fluorobenzonitrile in combination with other chemotherapy agents. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the effects of 2-[2-[(Dimethylamino)methyl]morpholin-4-yl]-6-fluorobenzonitrile on cancer cells and to identify biomarkers that can predict the response to 2-[2-[(Dimethylamino)methyl]morpholin-4-yl]-6-fluorobenzonitrile treatment.

Synthesis Methods

2-[2-[(Dimethylamino)methyl]morpholin-4-yl]-6-fluorobenzonitrile is synthesized through a multi-step process that involves the reaction of 2-chloro-6-fluorobenzonitrile with 2-(dimethylamino)methylmorpholine in the presence of a base and a catalyst. The resulting product is then purified through column chromatography to obtain pure 2-[2-[(Dimethylamino)methyl]morpholin-4-yl]-6-fluorobenzonitrile.

Scientific Research Applications

2-[2-[(Dimethylamino)methyl]morpholin-4-yl]-6-fluorobenzonitrile has been extensively studied for its potential therapeutic applications in cancer treatment. PRMT5 is overexpressed in various types of cancer, and its inhibition by 2-[2-[(Dimethylamino)methyl]morpholin-4-yl]-6-fluorobenzonitrile has been shown to induce cell death and suppress tumor growth in preclinical models. 2-[2-[(Dimethylamino)methyl]morpholin-4-yl]-6-fluorobenzonitrile has also been shown to sensitize cancer cells to other chemotherapy agents, making it a promising candidate for combination therapy.

properties

IUPAC Name

2-[2-[(dimethylamino)methyl]morpholin-4-yl]-6-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN3O/c1-17(2)9-11-10-18(6-7-19-11)14-5-3-4-13(15)12(14)8-16/h3-5,11H,6-7,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWGPFLDFDDQCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CN(CCO1)C2=C(C(=CC=C2)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-[(Dimethylamino)methyl]morpholin-4-yl]-6-fluorobenzonitrile

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